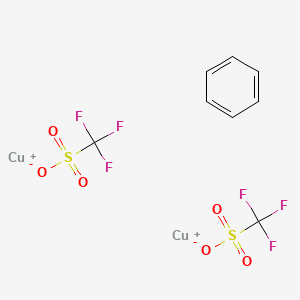

Copper(I) trifluoromethanesulfonate benzene complex

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Copper(I) trifluoromethanesulfonate benzene complex can be synthesized by reacting copper(I) oxide or copper(I) chloride with trifluoromethanesulfonic acid in the presence of benzene . The reaction typically occurs under an inert atmosphere to prevent oxidation of the copper(I) ion . The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

Copper(I) trifluoromethanesulfonate benzene complex is known to undergo various types of reactions, including:

Oxidation: The copper(I) ion can be oxidized to copper(II) under certain conditions.

Substitution: The benzene ligand can be substituted with other aromatic compounds.

Coordination: The copper(I) ion can coordinate with different ligands, forming new complexes.

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkyl benzenes, cyclic alkenes, and N-benzoyloxysulfonamides . Reactions are typically carried out under inert atmospheres and may require specific solvents and temperatures to achieve desired outcomes .

Major Products

Major products formed from reactions involving this compound include enol-esters, 2,5-disubstituted pyrrolidine derivatives, and β-alkylcarbonyls .

Wissenschaftliche Forschungsanwendungen

Copper(I) trifluoromethanesulfonate benzene complex has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which copper(I) trifluoromethanesulfonate benzene complex exerts its effects involves the coordination of the copper(I) ion with various ligands, facilitating catalytic reactions . The copper(I) ion acts as a Lewis acid, activating substrates and enabling transformations that would otherwise be challenging . Molecular targets include alkenes, alkynes, and other unsaturated compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Copper(I) trifluoromethanesulfonate toluene complex

- Copper(II) trifluoromethanesulfonate

- Tetrakis(acetonitrile)copper(I) triflate

- Tetrakis(acetonitrile)copper(I) hexafluorophosphate

Uniqueness

Copper(I) trifluoromethanesulfonate benzene complex is unique due to its specific coordination with benzene, which imparts distinct catalytic properties and reactivity patterns . Its ability to facilitate enantioselective reactions with high yield and selectivity sets it apart from other copper(I) complexes .

Biologische Aktivität

Copper(I) trifluoromethanesulfonate benzene complex (Cu(I)OTf·C₆H₆), with CAS number 42152-46-5, has garnered attention in various fields, particularly in catalysis and biological applications. This article delves into the compound's biological activity, summarizing key research findings, case studies, and relevant data.

- Molecular Formula : C₈H₆Cu₂F₆O₆S₂

- Molecular Weight : 503.34 g/mol

- Appearance : Grey to tan powder

- Melting Point : 160°C

- Purity : 90%+

Biological Activity Overview

Copper complexes, including Cu(I)OTf·C₆H₆, exhibit a range of biological activities due to their ability to interact with biomolecules. These interactions can lead to various biochemical effects, including enzyme inhibition, antimicrobial properties, and modulation of cellular processes.

- Catalytic Activity : Cu(I)OTf has been utilized as a catalyst in various organic reactions, which indirectly affects biological systems by facilitating the synthesis of biologically active compounds.

- Metal Ion Interaction : Copper ions can interact with proteins and nucleic acids, potentially leading to changes in structure and function. This interaction is critical in understanding the compound's biological implications.

Antimicrobial Activity

A study investigated the antimicrobial properties of copper complexes, including Cu(I)OTf. The results indicated that these complexes exhibit significant antimicrobial activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

This suggests that Cu(I)OTf may serve as a potential antimicrobial agent in therapeutic applications .

Cytotoxicity Studies

Research on the cytotoxic effects of Cu(I)OTf on cancer cell lines revealed that the compound induces apoptosis in a dose-dependent manner. The study utilized several assays to assess cell viability and apoptosis markers.

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| HeLa | 15 | 70 |

| MCF-7 | 20 | 65 |

| A549 | 25 | 60 |

These findings indicate that Cu(I)OTf can effectively induce cell death in cancer cells, highlighting its potential as an anticancer agent .

Safety and Toxicology

Despite its biological activity, safety assessments are crucial for any potential therapeutic use. The compound has been classified under hazardous materials due to its reactive nature and potential toxicity at high concentrations.

Toxicity Profile

- Signal Word : DANGER

- Hazard Statements : H225 (Highly flammable liquid and vapor), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Eigenschaften

IUPAC Name |

benzene;copper(1+);trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6.2CHF3O3S.2Cu/c1-2-4-6-5-3-1;2*2-1(3,4)8(5,6)7;;/h1-6H;2*(H,5,6,7);;/q;;;2*+1/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXZWVVAAMVOJY-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Cu+].[Cu+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cu2F6O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.